molecular formula C11H17NO3S B2745443 4-ethoxy-N-propylbenzenesulfonamide CAS No. 32176-28-6

4-ethoxy-N-propylbenzenesulfonamide

Cat. No.: B2745443
CAS No.: 32176-28-6
M. Wt: 243.32
InChI Key: MGDPNCZMQCVKHY-UHFFFAOYSA-N
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Description

4-ethoxy-N-propylbenzenesulfonamide is an organic compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol . It is a sulfonamide derivative, characterized by the presence of an ethoxy group and a propyl group attached to a benzene ring, which is further connected to a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

The safety information available indicates that 4-ethoxy-N-propylbenzenesulfonamide is associated with certain hazards. The GHS07 pictogram is used to represent these hazards . The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, skin contact, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-propylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxybenzenesulfonamide
  • N-propylbenzenesulfonamide
  • 4-methoxy-N-propylbenzenesulfonamide

Uniqueness

4-ethoxy-N-propylbenzenesulfonamide is unique due to the presence of both ethoxy and propyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-ethoxy-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDPNCZMQCVKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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